molecular formula C12H18ClN3O2 B1387150 1-(3-Methyl-4-nitrophenyl)homopiperazine hydrochloride CAS No. 1172064-06-0

1-(3-Methyl-4-nitrophenyl)homopiperazine hydrochloride

Cat. No. B1387150
CAS RN: 1172064-06-0
M. Wt: 271.74 g/mol
InChI Key: QDDCVBUUWCHAIW-UHFFFAOYSA-N
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Description

1-(3-Methyl-4-nitrophenyl)homopiperazine hydrochloride (1-MNP-HCl) is a synthetic compound that has been studied for its potential applications in laboratory experiments, scientific research, and biochemical and physiological effects. It is a derivative of homopiperazine, which is a type of organic compound that can be used as a building block for a variety of other compounds. 1-MNP-HCl is used in a variety of scientific research applications and is known to have biochemical and physiological effects.

Scientific Research Applications

1-(3-Methyl-4-nitrophenyl)homopiperazine hydrochloride is used in a variety of scientific research applications. It has been used as a substrate for the enzyme monoamine oxidase B (MAO-B), which is involved in the metabolism of neurotransmitters such as serotonin, dopamine, and norepinephrine. It has also been used to study the effects of inhibitors on the activity of MAO-B. In addition, it has been used to study the pharmacological properties of various compounds.

Mechanism of Action

1-(3-Methyl-4-nitrophenyl)homopiperazine hydrochloride is a substrate for MAO-B, an enzyme that is involved in the metabolism of neurotransmitters. When this compound is metabolized by MAO-B, it is oxidized to form 4-nitro-3-methyl-phenylhydroxylamine, which is then further oxidized to form 4-nitro-3-methyl-phenylhydroxylamine-N-oxide. These metabolites are then further metabolized by other enzymes, such as aldehyde oxidase, to form various other compounds.
Biochemical and Physiological Effects
This compound has been studied for its biochemical and physiological effects. It has been found to be a potent inhibitor of MAO-B, which can lead to increased levels of neurotransmitters such as serotonin, dopamine, and norepinephrine. It has also been found to have antioxidant effects, which may be beneficial for a variety of physiological processes.

Advantages and Limitations for Lab Experiments

1-(3-Methyl-4-nitrophenyl)homopiperazine hydrochloride has several advantages for laboratory experiments. It is relatively inexpensive and easy to synthesize. It is also relatively stable and can be stored at room temperature. However, it is important to note that this compound is a potent inhibitor of MAO-B and can lead to increased levels of neurotransmitters, which can be dangerous if not monitored closely.

Future Directions

1-(3-Methyl-4-nitrophenyl)homopiperazine hydrochloride has potential applications in a variety of fields, including pharmacology, neuroscience, and biochemistry. Further research is needed to better understand the biochemical and physiological effects of this compound and to develop new applications for it. Possible future directions include studying the effects of this compound on the metabolism of other neurotransmitters, exploring its potential as an antioxidant, and investigating its potential as a therapeutic agent.

properties

IUPAC Name

1-(3-methyl-4-nitrophenyl)-1,4-diazepane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2.ClH/c1-10-9-11(3-4-12(10)15(16)17)14-7-2-5-13-6-8-14;/h3-4,9,13H,2,5-8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDDCVBUUWCHAIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N2CCCNCC2)[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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